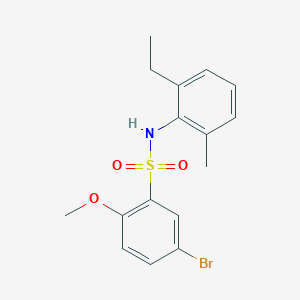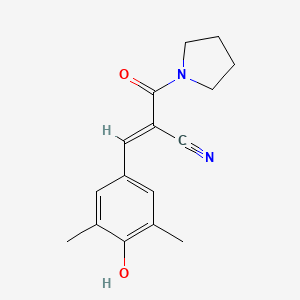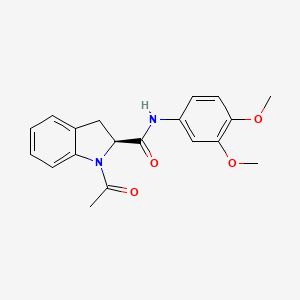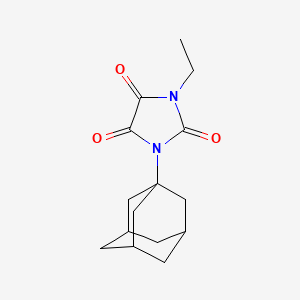![molecular formula C16H13I2NO3 B7644803 (2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B7644803.png)
(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid, also known as IBPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. IBPP is a derivative of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, and its unique chemical structure has been found to possess several beneficial properties. In
Mécanisme D'action
The mechanism of action of (2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of various physiological processes, including inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, this compound has been shown to have cardioprotective effects, reducing the risk of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields and purity, making it suitable for research and development purposes. However, there are also limitations to its use. This compound is a relatively new compound, and its properties and effects are not yet fully understood. Further research is needed to fully explore its potential applications and limitations.
Orientations Futures
There are several future directions for research involving (2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid. One area of research is the development of new cancer therapies based on this compound. Further studies are needed to fully understand its mechanism of action and potential applications in cancer treatment. Another area of research is the development of new drugs for the treatment of inflammatory conditions such as arthritis. This compound has shown promising results in animal models, and further research is needed to explore its potential for use in humans. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its limitations and potential side effects.
Méthodes De Synthèse
The synthesis of (2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid involves the reaction of 4-iodobenzoic acid with 4-iodoaniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then coupled with (S)-3-amino-2-hydroxypropanoic acid to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for research and development purposes.
Applications De Recherche Scientifique
(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid has been found to possess several potential applications in scientific research. One of its most promising applications is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13I2NO3/c17-12-5-1-10(2-6-12)9-14(16(21)22)19-15(20)11-3-7-13(18)8-4-11/h1-8,14H,9H2,(H,19,20)(H,21,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYVRTYEULJQBP-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13I2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7644726.png)
![4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7644734.png)

![4-Cyclopropyl-3-(2-fluorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B7644753.png)




![1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)




![4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one](/img/structure/B7644811.png)